4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile
Description
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is a complex organic compound that features a combination of styryl, trifluoromethyl, benzyl, and nicotinonitrile groups
Properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F3N2S/c1-22-6-10-24(11-7-22)14-16-27-19-29(17-15-25-12-8-23(2)9-13-25)37-31(30(27)20-36)38-21-26-4-3-5-28(18-26)32(33,34)35/h3-19H,21H2,1-2H3/b16-14-,17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGEAOKVLJNLG-QUDUTFMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 4-methylstyryl derivatives: This involves the reaction of 4-methylbenzaldehyde with a suitable base and a styrene derivative under basic conditions to form the styryl group.
Formation of the trifluoromethylbenzyl sulfanyl group:
Coupling reactions: The final step involves coupling the prepared intermediates with nicotinonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Pharmaceuticals: Its potential biological activity, particularly due to the presence of the trifluoromethyl group, makes it a subject of interest in drug discovery and development.
Chemical Research: The compound is used in studies involving radical trifluoromethylation and other advanced synthetic techniques.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile involves interactions with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethylbenzyl group and exhibit similar reactivity patterns.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and share the trifluoromethyl group, making them useful for comparison in terms of reactivity and applications.
Uniqueness
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Biological Activity
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Core Structure : Nicotinonitrile
- Substituents :
- Two 4-methylstyryl groups
- A sulfanyl group attached to a trifluoromethylbenzyl moiety
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets. Key areas of activity include:
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Antitumor Activity :
- Research indicates that derivatives of nicotinonitrile exhibit significant antitumor properties. The presence of the sulfanyl and trifluoromethyl groups may enhance the compound's ability to inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
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Anti-inflammatory Effects :
- Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile may also possess similar anti-inflammatory properties.
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Antimicrobial Activity :
- Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens, potentially making it a candidate for further development in treating infectious diseases.
The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be proposed based on structural analogs:
- Inhibition of Kinases : Similar compounds have been found to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
- Modulation of Nitric Oxide Synthase : The sulfanyl group may play a role in modulating nitric oxide levels in cells, which is crucial for various cellular signaling processes .
Case Studies and Research Findings
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Antitumor Studies :
- A study conducted on pyrazole derivatives indicated that modifications at the aromatic ring significantly influenced antitumor activity against specific cancer cell lines (e.g., A549 for lung cancer). The introduction of trifluoromethyl groups was associated with increased potency due to enhanced lipophilicity and electronic properties .
- Anti-inflammatory Mechanisms :
- Antimicrobial Efficacy :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
